molecular formula C8H8N2O3S B1299808 1-methyl-1H-benzimidazole-2-sulfonic acid CAS No. 5533-38-0

1-methyl-1H-benzimidazole-2-sulfonic acid

Cat. No.: B1299808
CAS No.: 5533-38-0
M. Wt: 212.23 g/mol
InChI Key: IPGCDDVLUYNFOU-UHFFFAOYSA-N
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Description

1-methyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic compound with the molecular formula C₈H₈N₂O₃S and a molecular weight of 212.23 g/mol . It is a derivative of benzimidazole, which is a bicyclic compound consisting of a benzene ring fused to an imidazole ring.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-benzimidazole-2-sulfonic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a useful reagent for the preparation of bis(benzimidazol-2-yl)amines

Cellular Effects

The effects of this compound on various types of cells and cellular processes are noteworthy. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives, including this compound, exhibit anticancer activity against various cancer cell lines . This compound’s ability to modulate cellular processes makes it a valuable tool in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It acts as a glutamate racemase inhibitor, which is a promising candidate for developing antibacterial drugs . The binding interactions of this compound with enzymes and other biomolecules result in enzyme inhibition or activation, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors to consider. It is known to be stable at room temperature and has a melting point of 329-331°C . Long-term studies have shown that this compound can have lasting effects on cellular function, making it a reliable reagent for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that benzimidazole derivatives can exhibit threshold effects and potential toxic or adverse effects at high doses . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for determining its role in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-benzimidazole-2-sulfonic acid can be synthesized through the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide . This method involves the following steps:

  • Dissolve 1H-benzimidazole-2-thiol in a suitable solvent.
  • Add hydrogen peroxide and potassium hydroxide to the solution.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration and purify it by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The compound can undergo substitution reactions at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of potassium hydroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Reduced forms of the compound with different functional groups.

    Substitution: Substituted benzimidazole derivatives.

Properties

IUPAC Name

1-methylbenzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-10-7-5-3-2-4-6(7)9-8(10)14(11,12)13/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGCDDVLUYNFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369230
Record name 1-methyl-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5533-38-0
Record name 1-methyl-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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